N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine
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Overview
Description
N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine, also known as MPHP-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2018 and has gained popularity among researchers due to its high potency and unique chemical structure.
Mechanism of Action
N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological and psychological effects, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been shown to produce a range of effects, including euphoria, relaxation, and altered perception. However, these effects can also be accompanied by negative side effects such as anxiety, paranoia, and tachycardia. Additionally, long-term use of synthetic cannabinoids has been linked to a range of adverse health outcomes, including addiction, psychosis, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the receptor's function and signaling pathways. However, the use of synthetic cannabinoids in lab experiments is limited by their potential for abuse and negative side effects. Researchers must take precautions to ensure that the compound is handled safely and used appropriately.
Future Directions
There are several potential future directions for research on N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine and other synthetic cannabinoids. One area of interest is the development of synthetic cannabinoids as potential therapeutic agents for various neurological disorders. Additionally, researchers may investigate the effects of synthetic cannabinoids on other receptor systems in the body, including the CB2 receptor and the vanilloid receptor. Finally, studies may be conducted to better understand the long-term effects of synthetic cannabinoid use on the body and brain.
Synthesis Methods
The synthesis of N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine involves the reaction of 4-piperidin-4-ylpyridine with 4-methylcycloheptanone in the presence of a base and a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method is relatively straightforward and can be performed in a standard organic chemistry laboratory.
Scientific Research Applications
N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine is primarily used in scientific research to study the CB1 receptor and its effects on the body. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function and signaling pathways. Additionally, this compound has been used to investigate the effects of synthetic cannabinoids on the central nervous system, including their potential as therapeutic agents for various neurological disorders.
properties
IUPAC Name |
N-(4-methylcycloheptyl)-1-pyridin-4-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-15-3-2-4-16(6-5-15)20-17-9-13-21(14-10-17)18-7-11-19-12-8-18/h7-8,11-12,15-17,20H,2-6,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBMEFQNOKXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)NC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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